molecular formula C7H8N2O2 B3053013 1,3-Benzodioxole-4,5-diamine CAS No. 500862-27-1

1,3-Benzodioxole-4,5-diamine

Cat. No.: B3053013
CAS No.: 500862-27-1
M. Wt: 152.15 g/mol
InChI Key: WZXFIDXRXIOGTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes exist for 1,3-benzodioxole-4,5-diamine. One common method involves the nucleophilic substitution reaction of a suitable precursor with diamine reagents. For instance, the reaction of 1,3-benzodioxole-5-carbaldehyde with a diamine source (such as dibromomethane) can yield the desired product . Further optimization and catalyst development are essential for efficient and sustainable synthesis.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a 1,3-dioxole ring. The amino groups at positions 4 and 5 provide additional functionalization sites. The compound’s three-dimensional arrangement, bond angles, and bond lengths can be determined through X-ray crystallography .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. It may undergo acylation, alkylation, or other functional group transformations. For instance, continuous acylation of 1,3-benzodioxole derivatives has been studied, leading to the synthesis of valuable acylated products .


Physical and Chemical Properties Analysis

  • Thermal Behavior : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal its decomposition behavior .

Safety and Hazards

1,3-Benzodioxole-4,5-diamine should be handled with care. While it has been used as a fluorescent derivatization reagent, its safety profile and potential hazards (such as toxicity) need thorough evaluation .

Properties

IUPAC Name

1,3-benzodioxole-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXFIDXRXIOGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331343
Record name 1,3-benzodioxole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500862-27-1
Record name 1,3-benzodioxole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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